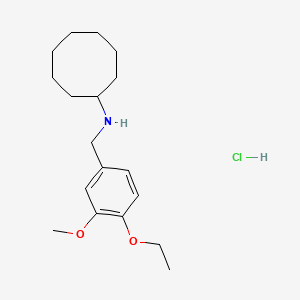![molecular formula C15H13N5O2S B4399763 1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4399763.png)
1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole
Overview
Description
1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole, also known as BNT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole involves its ability to bind to the active site of enzymes and inhibit their activity. The thioether group in this compound is believed to play a crucial role in its binding to the enzyme active site, thereby inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole in lab experiments is its high potency and selectivity towards target enzymes. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole. One potential application is its use as a scaffold for the development of new drugs targeting various enzymes. Another direction is the investigation of its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the development of new synthetic methods for this compound and its analogs could lead to the discovery of new compounds with improved properties and activities.
Scientific Research Applications
1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole has been studied extensively for its potential use in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
1-benzyl-5-[(4-nitrophenyl)methylsulfanyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-20(22)14-8-6-13(7-9-14)11-23-15-16-17-18-19(15)10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHJBYVYGTXWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4399685.png)
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B4399686.png)
![1-{2-[3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4399693.png)

![2-[(3-chlorobenzyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B4399712.png)
![4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4399723.png)
![4-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4399727.png)
![4-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4399735.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B4399737.png)

![7-chloro-4-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4399750.png)
![4-[2-(2-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4399764.png)
![4-[(cycloheptylamino)carbonyl]phenyl propionate](/img/structure/B4399776.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4399778.png)